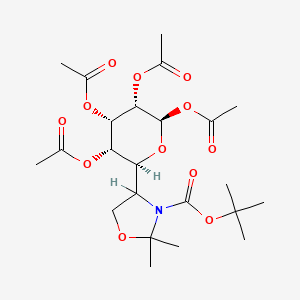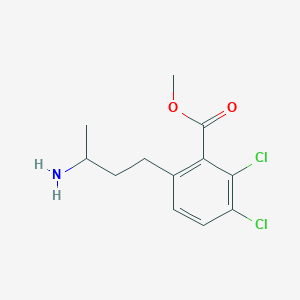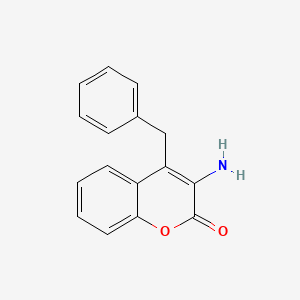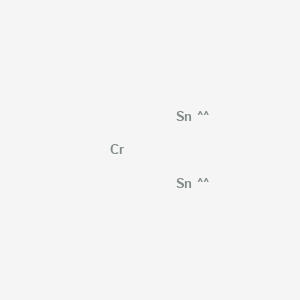
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of tert-butylchlorosilane.
- Reaction with phenylmagnesium bromide to form the desired disilane compound.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with new functional groups replacing the original phenyl or tert-butyl groups.
Applications De Recherche Scientifique
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl and phenyl groups influence its reactivity and interactions with other molecules, leading to specific pathways and outcomes in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-tert-butylbenzene: Similar in structure but lacks silicon atoms.
1,4-Di-tert-butylbenzene: Another related compound with different substitution patterns.
Di-tert-butyl dicarbonate: Contains tert-butyl groups but serves a different function as a protecting group in organic synthesis.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of silicon atoms, which impart distinct chemical properties and reactivity compared to purely carbon-based compounds. Its combination of tert-butyl and phenyl groups also contributes to its stability and versatility in various applications.
Propriétés
Numéro CAS |
122131-73-1 |
|---|---|
Formule moléculaire |
C32H38Si2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
tert-butyl-[tert-butyl(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C32H38Si2/c1-31(2,3)33(27-19-11-7-12-20-27,28-21-13-8-14-22-28)34(32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clé InChI |
MYGACGYHGHVXFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






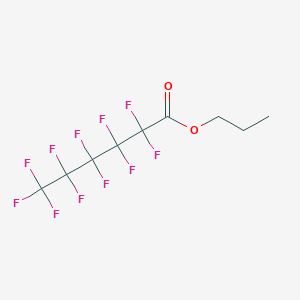
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
